molecular formula C16H26ClNO2 B12753259 DL-3-Phenyl-beta-alanine isoheptyl ester hydrochloride CAS No. 87252-97-9

DL-3-Phenyl-beta-alanine isoheptyl ester hydrochloride

Cat. No.: B12753259
CAS No.: 87252-97-9
M. Wt: 299.83 g/mol
InChI Key: LVNFLXVHAOGOIG-UHFFFAOYSA-N
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Description

DL-3-Phenyl-beta-alanine isoheptyl ester hydrochloride is a chemical compound with the molecular formula C16H25NO2·ClH and a molecular weight of 299.88 g/mol . This compound is a derivative of beta-alanine, where the amino group is substituted with a phenyl group and the carboxyl group is esterified with isoheptyl alcohol. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DL-3-Phenyl-beta-alanine isoheptyl ester hydrochloride typically involves the esterification of DL-3-Phenyl-beta-alanine with isoheptyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases production efficiency .

Chemical Reactions Analysis

Types of Reactions

DL-3-Phenyl-beta-alanine isoheptyl ester hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

DL-3-Phenyl-beta-alanine isoheptyl ester hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of DL-3-Phenyl-beta-alanine isoheptyl ester hydrochloride involves its interaction with specific molecular targets. The phenyl group can interact with aromatic amino acids in proteins, potentially affecting their function. The ester group can be hydrolyzed to release the active beta-alanine derivative, which can then participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    DL-3-Phenyl-beta-alanine isopentyl ester hydrochloride: Similar structure but with a different ester group.

    DL-3-Phenyl-beta-alanine tert-butyl ester hydrochloride: Another ester derivative with a tert-butyl group.

    3,4-Dihydroxy-DL-phenylalanine (DL-DOPA): A related compound with hydroxyl groups on the phenyl ring

Uniqueness

DL-3-Phenyl-beta-alanine isoheptyl ester hydrochloride is unique due to its specific ester group, which can influence its solubility, reactivity, and interaction with biological molecules. This makes it a valuable compound for targeted research and industrial applications .

Properties

CAS No.

87252-97-9

Molecular Formula

C16H26ClNO2

Molecular Weight

299.83 g/mol

IUPAC Name

5-methylhexyl 3-amino-3-phenylpropanoate;hydrochloride

InChI

InChI=1S/C16H25NO2.ClH/c1-13(2)8-6-7-11-19-16(18)12-15(17)14-9-4-3-5-10-14;/h3-5,9-10,13,15H,6-8,11-12,17H2,1-2H3;1H

InChI Key

LVNFLXVHAOGOIG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCOC(=O)CC(C1=CC=CC=C1)N.Cl

Origin of Product

United States

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